![molecular formula C17H21NO B12319132 2-(Isopropylamino)-1,2-diphenylethanol](/img/structure/B12319132.png)
2-(Isopropylamino)-1,2-diphenylethanol
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Overview
Description
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding amine. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved during the synthesis .
Industrial Production Methods
Industrial production methods often involve the use of large-scale chiral separation techniques to obtain the desired enantiomer in high purity. Techniques such as preparative-scale chromatography and crystallization-based methods are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H21NO
- Molecular Weight : 255.35 g/mol
- Structural Characteristics : The compound features a diphenylethanol backbone with an isopropylamino substituent at the second carbon. Its unique stereochemistry contributes to its distinct chemical reactivity and biological activity.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development.
- Receptor Interaction : The compound may interact with various biological receptors, potentially modulating their activity and influencing physiological responses.
Chemical Synthesis
As a chiral building block, 2-(Isopropylamino)-1,2-diphenylethanol plays a critical role in the synthesis of complex organic molecules. Its unique structure allows for:
- Synthesis of Analogues : It can be used to synthesize structurally related compounds with varying biological activities.
- Chiral Resolution : The compound aids in the resolution of chiral centers in synthetic pathways, facilitating the production of enantiomerically pure substances.
Biological Research
In biological studies, this compound serves as a probe to explore enzyme-substrate interactions and protein-ligand binding:
- Mechanistic Studies : Its interactions with enzymes can help elucidate mechanisms of action for various biological processes.
- Bioactivity Assessment : Research into its biological activity continues to reveal insights into its potential roles in therapeutic contexts.
Case Studies
Several studies have investigated the applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study explored the compound's ability to inhibit specific enzymes linked to inflammatory pathways. Results indicated that it could significantly reduce enzyme activity in vitro, suggesting potential as an anti-inflammatory agent.
Case Study 2: Synthesis of Chiral Compounds
Research demonstrated the utility of this compound as a chiral building block in synthesizing various pharmaceutical intermediates. The study highlighted its effectiveness in achieving high enantiomeric purity.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol include:
- (1R,2S)-Ephedrine
- (1R,2S)-Pseudoephedrine
- (1R,2S)-Norephedrine
Uniqueness
What sets (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol apart from these similar compounds is its specific stereochemistry and the presence of the isopropylamino group, which imparts unique reactivity and biological activity .
Biological Activity
Overview
2-(Isopropylamino)-1,2-diphenylethanol, also known as (1R,2S)-2-(isopropylamino)-1,2-diphenylethanol, is a chiral organic compound with significant implications in both chemistry and biology. Its molecular formula is C17H21NO, with a molecular weight of 255.35 g/mol. The compound features a diphenylethanol backbone with an isopropylamino substituent that contributes to its unique biological activity.
The compound exhibits optical activity, characterized by a specific rotation of [α]25/D +7.0° in ethanol solution. This stereochemistry is crucial for its interaction with biological targets, influencing its pharmacological properties and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 . The exact pathways are still under investigation, but the compound's chiral nature allows for selective interactions that could lead to significant biological effects.
Biological Activity
Research indicates that this compound possesses several pharmacological properties:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can significantly reduce cytokine release in response to inflammatory stimuli. For example, compounds structurally similar to this compound demonstrated IC50 values of approximately 5 µM for TNF-α suppression .
- Potential Drug Development : Ongoing investigations are exploring its efficacy as a candidate for drug development due to its promising biological activity.
- Cytotoxicity Profile : Initial assessments indicate low cytotoxicity at concentrations up to 50 µM, suggesting safety for further testing in vivo .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
-
Synthesis and Evaluation : Research highlighted the successful synthesis of (1R,2S)-2-(isopropylamino)-1,2-diphenylethanol and its derivatives using iridium-catalyzed reactions. These studies emphasized the importance of chirality in determining the biological activity of synthesized compounds .
Compound IC50 (µM) Biological Effect 8b 5.34 TNF-α suppression 8d 8.96 IL-1β suppression 11g 7.26 IL-6 suppression - Inflammation Models : In models of acute lung injury (ALI), treatment with similar compounds resulted in significant reductions in inflammatory markers and improved lung function parameters compared to untreated controls .
Properties
IUPAC Name |
1,2-diphenyl-2-(propan-2-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABSMRKFLZNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903628 |
Source
|
Record name | NoName_4331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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